molecular formula C14H16N2O3 B6319096 tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate CAS No. 188988-43-4

tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate

Cat. No. B6319096
CAS RN: 188988-43-4
M. Wt: 260.29 g/mol
InChI Key: NDMBDQXMLBFZOF-NVNXTCNLSA-N
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Description

Tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate, also known as TBI-IC, is a synthetic molecule used in a variety of scientific research applications. It is a derivative of indole-1-carboxylic acid, which is a natural product derived from the amino acid tryptophan. TBI-IC has been used in a number of studies due to its unique properties, including its ability to act as a ligand for a variety of proteins, its ability to form stable complexes with other molecules, and its relatively low toxicity.

Scientific Research Applications

Tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate has been used in a variety of scientific research applications, including the study of protein-ligand interactions, the study of enzyme-substrate interactions, and the study of drug-target interactions. It has been used to study the structure and function of a number of proteins, including G-protein coupled receptors, kinases, and transcription factors. It has also been used to study the mechanism of action of a number of drugs, including antibiotics, anti-cancer drugs, and anti-inflammatory drugs.

Mechanism of Action

Tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate is a ligand that binds to a variety of proteins, including G-protein coupled receptors, kinases, and transcription factors. It binds to these proteins through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. Once bound, this compound can modulate the activity of the proteins, either by activating or inhibiting them, depending on the specific protein.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects, depending on the specific protein it binds to. For example, it has been found to activate G-protein coupled receptors, which can lead to the release of hormones and other signaling molecules. It has also been found to inhibit the activity of kinases, which can lead to the inhibition of cell proliferation and apoptosis. Additionally, it has been found to modulate the activity of transcription factors, which can lead to the regulation of gene expression.

Advantages and Limitations for Lab Experiments

Tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate has a number of advantages for laboratory experiments. It is relatively stable and can be stored at room temperature for extended periods of time. It is also relatively non-toxic and can be used in a variety of biochemical and physiological assays. Additionally, it is relatively inexpensive and can be synthesized in a relatively short period of time.
The main limitation of this compound is that it is not very specific and can bind to a variety of proteins. This can make it difficult to determine the exact mechanism of action of the compound in a given experiment. Additionally, it can be difficult to synthesize this compound in large quantities, which can limit its use in large-scale experiments.

Future Directions

The use of tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate in scientific research is likely to continue to grow in the future. It is likely that it will be used in a variety of new applications, such as the study of protein-protein interactions, the study of drug-target interactions, and the study of enzyme-substrate interactions. Additionally, it is likely that new methods for synthesizing this compound in large quantities will be developed, which will make it more accessible for use in large-scale experiments. Finally, new methods for analyzing the mechanism of action of this compound will be developed, which will make it easier to determine the exact mechanism of action of the compound in a given experiment.

Synthesis Methods

Tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate can be synthesized from indole-1-carboxylic acid by a two-step reaction, which involves the formation of an imine intermediate followed by an alkylation reaction. The first step involves the reaction of indole-1-carboxylic acid with hydroxylamine to form a hydroximino-methyl intermediate. The second step involves the alkylation of the intermediate with tert-butyl bromide, which yields the desired product, this compound.

properties

IUPAC Name

tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-9-10(8-15-18)11-6-4-5-7-12(11)16/h4-9,18H,1-3H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMBDQXMLBFZOF-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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